Cas no 2229079-24-5 (3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid)

3-Methyl-2-(4-methylnaphthalen-1-yl)butanoic acid is a specialized organic compound featuring a naphthalene core substituted with a methyl group and a branched carboxylic acid side chain. Its unique structure makes it valuable as an intermediate in pharmaceutical synthesis and fine chemical applications, particularly where steric and electronic properties are critical. The compound’s naphthalene moiety enhances aromatic interactions, while the carboxylic acid group provides reactivity for further derivatization. Its well-defined molecular architecture ensures consistency in synthetic pathways, making it suitable for research and development in medicinal chemistry and material science. High purity and stability under standard conditions further support its utility in controlled reactions.
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid structure
2229079-24-5 structure
商品名:3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
CAS番号:2229079-24-5
MF:C16H18O2
メガワット:242.312924861908
CID:6318357
PubChem ID:165705904

3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
    • 2229079-24-5
    • EN300-1809454
    • インチ: 1S/C16H18O2/c1-10(2)15(16(17)18)14-9-8-11(3)12-6-4-5-7-13(12)14/h4-10,15H,1-3H3,(H,17,18)
    • InChIKey: SXKBAQPBPFYIJK-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1C=CC(C)=C2C=CC=CC=12)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 242.130679813g/mol
  • どういたいしつりょう: 242.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 37.3Ų

3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1809454-10.0g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
10g
$4667.0 2023-06-02
Enamine
EN300-1809454-5.0g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
5g
$3147.0 2023-06-02
Enamine
EN300-1809454-1.0g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
1g
$1086.0 2023-06-02
Enamine
EN300-1809454-10g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
10g
$3315.0 2023-09-19
Enamine
EN300-1809454-0.25g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
0.25g
$708.0 2023-09-19
Enamine
EN300-1809454-0.5g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
0.5g
$739.0 2023-09-19
Enamine
EN300-1809454-5g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
5g
$2235.0 2023-09-19
Enamine
EN300-1809454-1g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
1g
$770.0 2023-09-19
Enamine
EN300-1809454-0.1g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
0.1g
$678.0 2023-09-19
Enamine
EN300-1809454-0.05g
3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid
2229079-24-5
0.05g
$647.0 2023-09-19

3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid 関連文献

3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acidに関する追加情報

Comprehensive Overview of 3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid (CAS No. 2229079-24-5)

3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid (CAS No. 2229079-24-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique naphthalene-derived structure, is increasingly studied for its potential applications in drug development and advanced material synthesis. The presence of both methyl and butanoic acid functional groups contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel bioactive molecules.

In recent years, the demand for naphthalene-based compounds like 3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid has surged due to their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a building block for small-molecule drugs, especially in areas such as inflammation and metabolic disorders. The compound's lipophilic nature and structural rigidity make it an attractive candidate for modulating protein-protein interactions, a hot topic in current drug discovery efforts.

The synthesis and characterization of CAS No. 2229079-24-5 have been the focus of several recent studies. Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to verify its molecular structure and purity. These analytical methods are crucial for ensuring the compound's quality, especially when used in pharmaceutical research where structural integrity is paramount. The growing interest in high-purity organic intermediates has placed compounds like this at the forefront of chemical innovation.

From a commercial perspective, 3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid represents an important fine chemical in the specialty chemicals market. Its production requires sophisticated organic synthesis techniques, often involving multi-step reactions with precise control over reaction conditions. The compound's stability under various pH conditions makes it particularly valuable for formulation scientists working on drug delivery systems, another area receiving substantial research attention currently.

Environmental considerations in chemical synthesis have brought new focus to compounds like CAS No. 2229079-24-5. Researchers are exploring green chemistry approaches to its production, aiming to reduce waste and improve energy efficiency. This aligns with the broader industry trend toward sustainable chemical manufacturing, a topic frequently searched by professionals in the field. The compound's potential for biodegradation and low ecotoxicity profile are additional aspects being investigated.

In material science applications, the naphthalene core of 3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid offers interesting possibilities for creating functional materials. Its aromatic system can contribute to electron delocalization, making it potentially useful in organic electronics and photovoltaic materials. These applications are particularly relevant given the current global focus on renewable energy technologies and energy storage solutions.

The pharmacological potential of 3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid continues to be an active area of investigation. Preliminary studies suggest possible interactions with various enzyme systems and receptor targets, though comprehensive biological data remains limited. This gap in knowledge presents opportunities for further research, especially in the context of structure-activity relationships and molecular modeling studies that are currently popular in computational chemistry circles.

Quality control standards for CAS No. 2229079-24-5 have become increasingly stringent, reflecting the compound's growing importance. Analytical methods development for this substance is a frequent topic in chemical forums and professional networks, with researchers sharing best practices for HPLC analysis and chromatographic purification. These discussions highlight the compound's significance in modern chemical analysis workflows.

From a regulatory standpoint, 3-methyl-2-(4-methylnaphthalen-1-yl)butanoic acid falls into the category of research chemicals, meaning its handling and use are subject to standard laboratory safety protocols rather than special restrictions. This status makes it accessible for academic and industrial research while maintaining appropriate safety standards. The compound's material safety data sheet (MSDS) provides essential information for proper handling, a document frequently requested by laboratory personnel.

The future research directions for CAS No. 2229079-24-5 appear promising, with potential applications extending into bioconjugation chemistry and prodrug development. These areas align with current pharmaceutical industry trends toward targeted therapies and precision medicine. As synthetic methodologies continue to advance, the efficient production of this and related naphthalene derivatives will likely remain an important focus for organic chemists worldwide.

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